molecular formula C13H15NO5S B1274506 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid CAS No. 328025-47-4

4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No. B1274506
M. Wt: 297.33 g/mol
InChI Key: QHJPFVCKBIQIHJ-UHFFFAOYSA-N
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Description

The compound 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid is a structurally complex molecule that appears to be related to various research areas, including organic synthesis and potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of rings, the introduction of functional groups, and the establishment of stereochemistry. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, the synthesis of a conformationally constrained analogue of aspartic acid is achieved through a regioselective 1,3-dipolar cycloaddition, followed by several steps to introduce the desired functional groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction . For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using X-ray diffraction, and the data were refined to a high degree of accuracy . The molecular structure analysis provides critical information about the arrangement of atoms and the geometry of the molecule, which is essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds with various nucleophiles has been studied, leading to the synthesis of novel amino acid derivatives and heterocyclic compounds . The behavior of these compounds under different conditions can shed light on the potential reactions of 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid. For instance, the reaction of 4-methylthio-2-oxobutanoic acid with different reagents leads to the formation of methional, a mediator of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps are determined using computational methods such as HF and DFT . These properties are indicative of the molecule's stability, charge distribution, and potential biological activity. The thermal stability and absorption properties of related compounds are also characterized using TGA, DTA, and UV-Vis spectrophotometry .

Scientific Research Applications

Chemical Synthesis and Structure

  • This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and chemical structure analysis. For instance, it's involved in the synthesis of ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates through intramolecular cyclization processes (Shipilovskikh, Rubtsov, & Zalesov, 2009).

  • It is also utilized in the synthesis of novel hydrazide and hydrazide-hydrazone derivatives, which have been evaluated for anti-tumor activities. This highlights its role in developing potential therapeutic agents (Wardakhan, Eid, & Mohareb, 2013).

Applications in Molecular Diagnosis and Antioxidant Research

  • The compound has been instrumental in creating fluorescent probes for β-amyloids, with applications in molecular diagnosis of Alzheimer’s disease. This application showcases its potential in the field of neurodegenerative disease research (Fa et al., 2015).

  • It has also been used to study the antioxidant properties of certain derivatives, which can be significant in understanding oxidative stress and its implications in various diseases (Stanchev et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As a research chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-19-13(18)11-7-3-2-4-8(7)20-12(11)14-9(15)5-6-10(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPFVCKBIQIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389419
Record name 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

CAS RN

328025-47-4
Record name 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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